molecular formula C25H25ClN4O4S B11090139 2-(5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

2-(5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11090139
M. Wt: 513.0 g/mol
InChI Key: XYMTVYBIWPBURA-UHFFFAOYSA-N
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Description

2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.

    Piperazine Coupling: The final step involves coupling the piperazine moiety to the nitrophenyl group, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical transformations.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Aminophenyl Derivatives: Resulting from the reduction of the nitro group.

    Substituted Sulfonyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound’s structural features make it a candidate for drug development, particularly for conditions that may benefit from its unique pharmacological properties.

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with protein targets, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Shares the chlorophenylsulfonyl group but differs in the core structure.

    4-CHLOROPHENYL SULFONE: Contains the chlorophenylsulfonyl group but lacks the piperazine and nitrophenyl moieties.

Uniqueness

The combination of the tetrahydroisoquinoline core with the nitrophenyl and chlorophenylsulfonyl groups makes this compound unique, providing a distinct set of chemical and biological properties that are not found in simpler analogs.

This detailed article provides a comprehensive overview of 2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H25ClN4O4S

Molecular Weight

513.0 g/mol

IUPAC Name

2-[5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H25ClN4O4S/c26-21-5-8-23(9-6-21)35(33,34)29-15-13-27(14-16-29)22-7-10-24(30(31)32)25(17-22)28-12-11-19-3-1-2-4-20(19)18-28/h1-10,17H,11-16,18H2

InChI Key

XYMTVYBIWPBURA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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